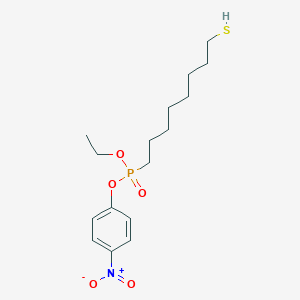
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanyloctyl chain, and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethyl phosphonochloridate to form ethyl 4-nitrophenyl phosphonate. This intermediate is then reacted with 8-mercaptooctanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the phosphonate ester. The sulfanyloctyl chain provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphinate
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate
- Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphorothioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a sulfanyloctyl chain allows for diverse applications and interactions that are not observed in similar compounds .
Propiedades
Número CAS |
496837-10-6 |
|---|---|
Fórmula molecular |
C16H26NO5PS |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
8-[ethoxy-(4-nitrophenoxy)phosphoryl]octane-1-thiol |
InChI |
InChI=1S/C16H26NO5PS/c1-2-21-23(20,13-7-5-3-4-6-8-14-24)22-16-11-9-15(10-12-16)17(18)19/h9-12,24H,2-8,13-14H2,1H3 |
Clave InChI |
WNQDVFLXHLAHPM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCCCCCS)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


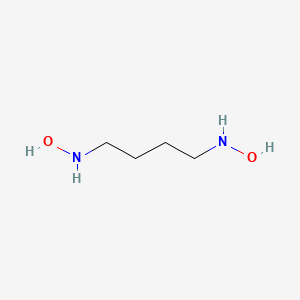
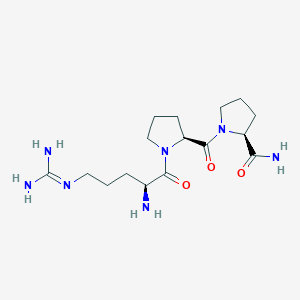
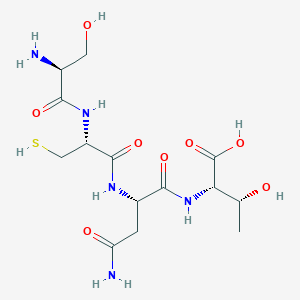
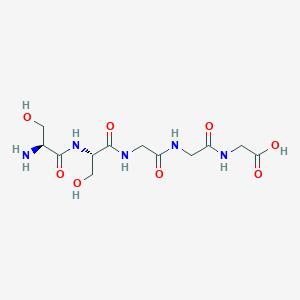
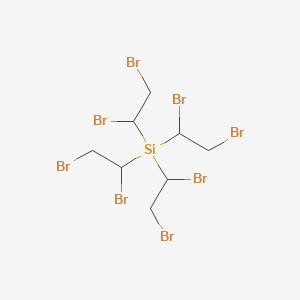
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
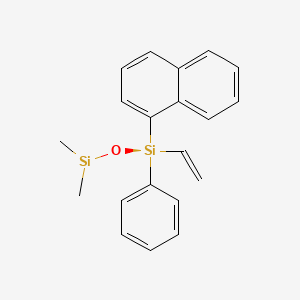
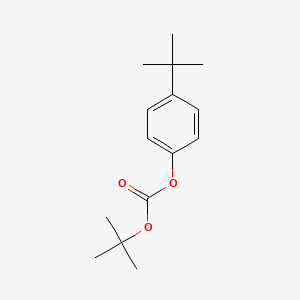
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)



![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
